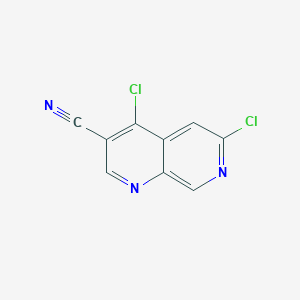

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Vue d'ensemble

Description

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C₉H₃Cl₂N₃ and a molecular weight of 224.05 g/mol . This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to a naphthyridine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,6-dichloronicotinonitrile with suitable reagents to form the desired naphthyridine ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds related to 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile exhibit promising anticancer properties. For instance, naphthyridine derivatives have been investigated for their effectiveness against gastrointestinal stromal tumors (GISTs) that are resistant to conventional kinase inhibitors like sunitinib and imatinib . Such compounds can act as inhibitors of key signaling pathways involved in cancer cell proliferation.

Inhibitors of Kinases

The compound serves as a potential lead for the development of kinase inhibitors. Studies have highlighted its ability to inhibit various kinases associated with cancer progression and metastasis. For example, derivatives have shown activity against BCR-ABL kinases, which are crucial in certain leukemias . The structural modifications on the naphthyridine core allow for enhanced binding affinity and selectivity towards target kinases.

Case Study 1: Synthesis and Evaluation of Anticancer Compounds

In a study published in Nature Reviews Drug Discovery, researchers synthesized a series of naphthyridine derivatives including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Case Study 2: Mechanistic Studies on Kinase Inhibition

A detailed mechanistic study published in Journal of Medicinal Chemistry explored the binding interactions between this compound and its target kinases. Using molecular docking simulations, the study elucidated how structural modifications influenced binding affinity and specificity. The findings suggested that fine-tuning substituents on the naphthyridine ring could enhance therapeutic efficacy while minimizing off-target effects .

Potential in Drug Development

The versatility of this compound makes it an attractive scaffold for drug discovery. Its ability to form stable complexes with metal ions enhances its potential as a platform for developing metal-based therapeutics. Moreover, ongoing research into its pharmacokinetics and toxicity profiles is critical for advancing its application in clinical settings.

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:

4,6-Dichloro-1,5-naphthyridine-3-carbonitrile: Similar structure but different positional isomers.

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: Contains a fluorine atom instead of a chlorine atom.

Activité Biologique

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with two chlorine substituents and a cyano group. This unique structure enhances its biological activity compared to related compounds. It is primarily characterized by:

- Molecular Formula : C10H5Cl2N3

- Molecular Weight : 246.07 g/mol

- Physical State : Solid at room temperature with variable melting points depending on purity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Phosphodiesterase Inhibition : The compound has been identified as a potent inhibitor of phosphodiesterase enzymes, which play crucial roles in various signaling pathways. This inhibition can lead to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension.

- Antimicrobial and Anticancer Properties : Similar compounds have shown efficacy against various microbial strains and cancer cell lines, indicating potential applications in treating infections and malignancies.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Inhibition of DYRK1A : A study demonstrated that derivatives of naphthyridine cores exhibit potent inhibition of DYRK1A kinase with reduced cytotoxicity. The compound was evaluated for its selectivity and potency, showing promising results for further development as a therapeutic agent .

- In Vitro Anticancer Activity : Research indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of critical signaling pathways.

- Antimicrobial Efficacy : The compound was tested against multiple bacterial strains, demonstrating effective inhibition comparable to established antibiotics. This suggests its potential as a new antimicrobial agent.

Propriétés

IUPAC Name |

4,6-dichloro-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYQWZDOLIYAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595023 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-45-3 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.